molecular formula C15H25N3O2 B2379921 N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide CAS No. 1223239-96-0

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No. B2379921
CAS RN: 1223239-96-0
M. Wt: 279.384
InChI Key: STRUFXVAIRFTRD-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and inflammation.

Mechanism of Action

CCPA selectively activates the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other organs. Activation of the A1 receptor leads to a decrease in cAMP levels, which can have various downstream effects depending on the tissue and cell type. In the brain, activation of the A1 receptor can lead to sedation and analgesia, while in the heart, it can lead to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects depending on the tissue and cell type. In the brain, CCPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It can also improve cognitive function and memory in animal models of Alzheimer's disease. In the heart, CCPA can reduce blood pressure and improve cardiac function by reducing myocardial oxygen consumption and improving coronary blood flow. CCPA has also been shown to have anti-inflammatory effects in various tissues, which may contribute to its potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for use in lab experiments. It is a selective agonist of the A1 receptor, which allows for specific activation of this receptor without affecting other adenosine receptors. CCPA is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using CCPA in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, CCPA can have off-target effects at high concentrations, which may complicate data interpretation.

Future Directions

There are several future directions for CCPA research. One area of interest is the potential therapeutic applications of CCPA in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration strategies for CCPA in these conditions. Another area of interest is the potential use of CCPA in cardiovascular diseases such as hypertension and heart failure. Studies are needed to determine the long-term effects of CCPA on cardiovascular function and to identify potential side effects. Finally, there is growing interest in the use of CCPA as a tool for studying the A1 receptor and its downstream signaling pathways. Further studies are needed to fully elucidate the mechanism of action of CCPA and its potential applications in basic research.

Synthesis Methods

CCPA can be synthesized through a multistep process involving the reaction of 1-cyanocycloheptanecarboxylic acid with 1-(4-hydroxypiperidin-1-yl)ethanone. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield CCPA. The purity and yield of CCPA can be improved through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

CCPA has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia. CCPA has also been investigated for its potential use in treating cardiovascular diseases, as it can reduce blood pressure and improve cardiac function. In addition, CCPA has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c16-12-15(7-3-1-2-4-8-15)17-14(20)11-18-9-5-13(19)6-10-18/h13,19H,1-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRUFXVAIRFTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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